molecular formula C27H29N3 B2848337 3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole CAS No. 514186-28-8

3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole

Cat. No. B2848337
CAS RN: 514186-28-8
M. Wt: 395.55
InChI Key: BGOMNXYIVFEFTG-UHFFFAOYSA-N
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Description

The compound “3-[(4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole” belongs to a class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been evaluated for their anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C17H13N3O2 and it has a molecular weight of 291.30 .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy, as it selectively affects tumor cells. Researchers have designed and synthesized a novel set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of this compound . These molecules exhibit significant cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Notably, compound 14 demonstrated dual activity by inhibiting CDK2 and inducing apoptosis in cancer cells.

Scaffold for Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds offer versatility for medicinal chemistry. Researchers can modify these structures to create libraries of compounds for drug discovery.

Safety and Hazards

The compound may have some safety and hazard concerns. For example, similar compounds have been classified as Acute Tox. 4 Oral, indicating they may be harmful if swallowed .

Future Directions

The future directions for this compound could involve further development and testing for its potential anti-tubercular activity . The compounds could be evaluated for their cytotoxicity on different cell lines and their efficacy could be examined .

properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-20-26(24-11-5-6-12-25(24)29-20)27(23-10-7-15-28-19-23)30-16-13-22(14-17-30)18-21-8-3-2-4-9-21/h2-12,15,19,22,27,29H,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMNXYIVFEFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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